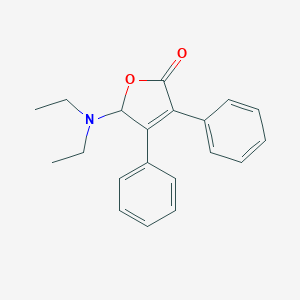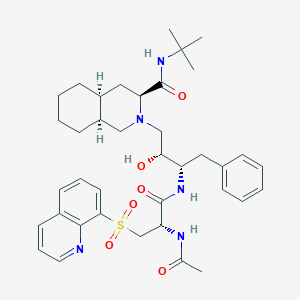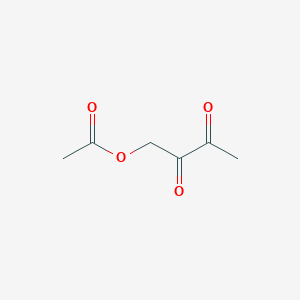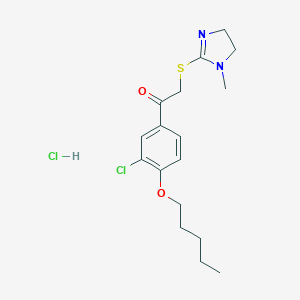
2,3,4-Trifluorophenyl isocyanate
Übersicht
Beschreibung
2,3,4-Trifluorophenyl isocyanate is an aryl fluorinated building block . It has a linear formula of F3C6H2NCO and a molecular weight of 173.09 . It is used as a reactant in the preparation and SAR of urea derivatives as anti-tuberculosis agents .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trifluorophenyl isocyanate is represented by the linear formula F3C6H2NCO . The molecule consists of a phenyl ring with three fluorine atoms and an isocyanate group attached.Physical And Chemical Properties Analysis
2,3,4-Trifluorophenyl isocyanate has a refractive index of 1.478 (lit.) and a density of 1.432 g/mL at 25 °C (lit.) . It has a boiling point of 43 °C/4.5 mmHg (lit.) .Wissenschaftliche Forschungsanwendungen
Proteomics Research
“2,3,4-Trifluorophenyl isocyanate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and modifications.
Drug Development
This compound is valuable for various applications such as drug development. It could be used in the synthesis of new pharmaceuticals, especially those involving fluorinated compounds, which often have unique and useful properties.
Organic Synthesis
“2,3,4-Trifluorophenyl isocyanate” is used in organic synthesis. It can act as a building block in the synthesis of complex organic molecules. Its unique structure and reactivity make it a useful tool in the creation of new compounds.
Material Science
In the field of material science, this compound could be used in the development of new materials. Fluorinated compounds often have unique physical and chemical properties, such as high thermal stability and resistance to degradation, which can be useful in material science.
Synthesis of Biologically Active Molecules
“2,3,4-Trifluorophenyl isocyanate” is used in the synthesis of biologically active molecules . These could include peptides, amino acids, and other molecules that have biological activity.
Synthesis of Fluorinated Compounds
Given its trifluorophenyl group, this compound could be used in the synthesis of other fluorinated compounds . Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties.
Wirkmechanismus
Target of Action
2,3,4-Trifluorophenyl isocyanate is a chemical compound that primarily targets amine groups found in proteins and other biomolecules . These amine groups play a crucial role in the structure and function of these biomolecules.
Mode of Action
The compound interacts with its targets through a specific chemical reaction. It reacts with the amine groups to form a thiourea linkage . This reaction alters the structure and function of the biomolecule, thereby influencing its activity.
Pharmacokinetics
Its physical properties such as boiling point (43 °c/45 mmHg) and density (1432 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics
Result of Action
The primary result of the action of 2,3,4-Trifluorophenyl isocyanate is the formation of a thiourea linkage with amine groups in biomolecules . This can lead to changes in the structure and function of these biomolecules, potentially influencing their activity within the cell.
Action Environment
The action of 2,3,4-Trifluorophenyl isocyanate can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemicals or variations in temperature and pH. Additionally, safety data suggests that it should be handled in a well-ventilated environment to avoid inhalation
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2,3-trifluoro-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKOUPSEWMJCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369890 | |
| Record name | 2,3,4-Trifluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluorophenyl isocyanate | |
CAS RN |
190774-58-4 | |
| Record name | 2,3,4-Trifluorophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190774-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trifluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)











